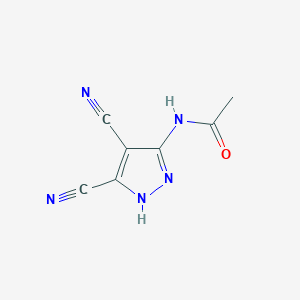
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with cyano groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4,5-dicyano-1H-pyrazole with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano groups or the pyrazole ring.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4,5-dicyano-1H-pyrazol-3-yl)acetic acid, while reduction could produce N-(4,5-diamino-1H-pyrazol-3-yl)acetamide.
Scientific Research Applications
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and acetamide groups. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4,5-dicyano-1H-pyrazole: A precursor to N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide, used in similar applications.
N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)acetamide: Another pyrazole derivative with potential biological activities.
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide: A related compound with different substitution patterns and biological properties.
Uniqueness
This compound is unique due to its dual cyano substitution on the pyrazole ring, which imparts distinct electronic properties and reactivity.
Properties
CAS No. |
54385-50-1 |
|---|---|
Molecular Formula |
C7H5N5O |
Molecular Weight |
175.15 g/mol |
IUPAC Name |
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C7H5N5O/c1-4(13)10-7-5(2-8)6(3-9)11-12-7/h1H3,(H2,10,11,12,13) |
InChI Key |
MUSDWKSRVVKOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




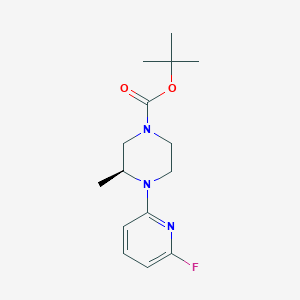
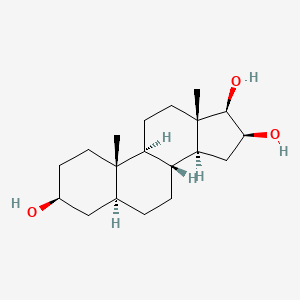
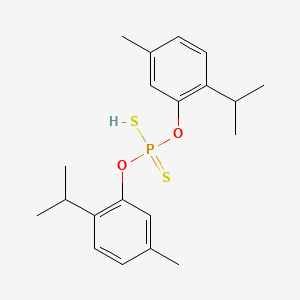
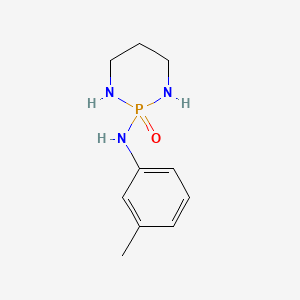
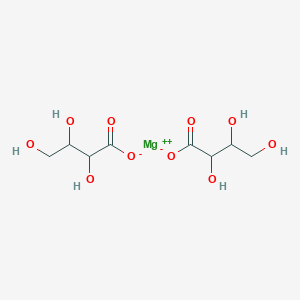
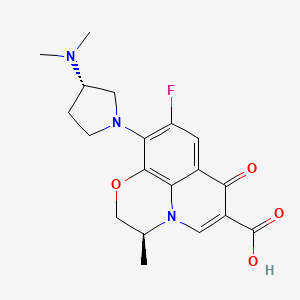
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)

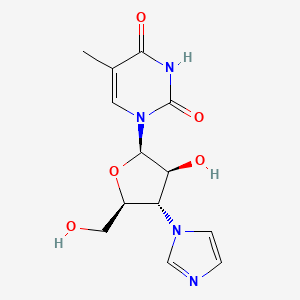
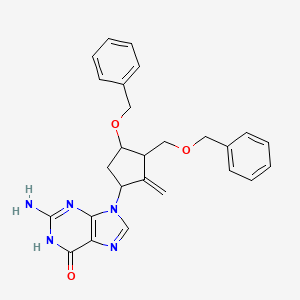

![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
